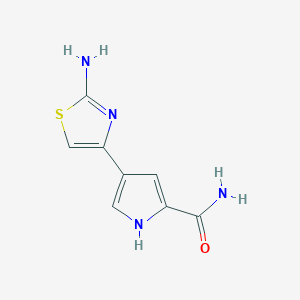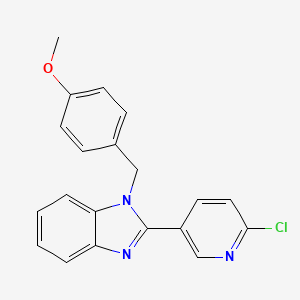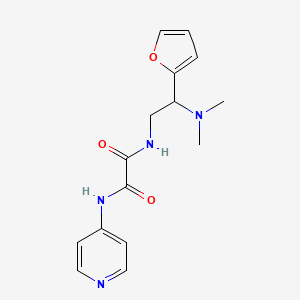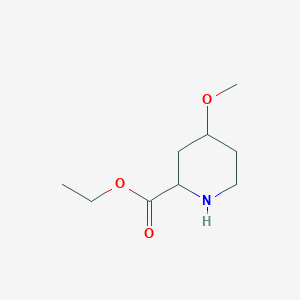![molecular formula C18H17N3OS2 B2775032 2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carbothioamide CAS No. 1008211-26-4](/img/structure/B2775032.png)
2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carbothioamide” is a complex organic molecule. It contains several functional groups including a thioxo group, a phenyl group, and a carbothioamide group . The presence of these functional groups suggests that this compound might exhibit interesting chemical and biological properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
This compound and its derivatives have been synthesized and characterized, revealing insights into their structural properties and potential for further chemical modifications. The synthesis often involves one-pot cyclization techniques or three-component reactions, highlighting the efficiency of these methods in generating complex molecules. For example, a study detailed the synthesis and structure characterization of a novel oxygen-bridged tricyclic Biginelli adduct, demonstrating the use of zinc(II) perchlorate hexahydrate as a highly efficient catalyst for high yield and purity under mild reaction conditions (Ibrahim et al., 2017). Another research effort synthesized N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides through three-component reactions, showcasing the versatility of these compounds in chemical synthesis (Gein et al., 2017).
Anticancer Activity
The anticancer properties of these compounds have been investigated, with some derivatives showing promising results against specific cancer cell lines. For instance, the anticancer activity of a related compound was evaluated using the MCF-7 human breast cell line, revealing moderate activity and highlighting the potential therapeutic applications of these molecules (Ibrahim et al., 2017).
Antimicrobial and Antitubercular Activities
Several studies have explored the antimicrobial and antitubercular potentials of derivatives of this compound, suggesting their usefulness in developing new treatments for infectious diseases. For example, derivatives have been screened for anti-tubercular and antimalarial activity, showing efficacy against these pathogens and indicating a path forward for the development of novel therapeutic agents (Akhaja & Raval, 2012).
Drug-likeness and Molecular Docking Studies
In silico studies, including drug-likeness predictions and molecular docking, have been conducted to assess the pharmaceutical potential of these compounds. Such research provides valuable insights into the interaction mechanisms of these molecules with biological targets, offering a foundation for future drug development efforts. An example includes the synthesis and in vitro microbial investigation of dihydropyrrolone conjugates, demonstrating the drug-likeness properties and potential antimycobacterial activity (Pandya et al., 2019).
Mecanismo De Acción
Mode of Action
It is synthesized via a three-component condensation of N-aryl- and N,N-diethyl-3-oxobutanamides with salicylaldehyde and thiourea in ethanol in the presence of sodium hydrogen sulfate .
Result of Action
Some related compounds have shown high anti-inflammatory activity and are considered promising nonsteroidal anti-inflammatory drugs .
Propiedades
IUPAC Name |
9-methyl-N-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-18-14(16(23)19-11-7-3-2-4-8-11)15(20-17(24)21-18)12-9-5-6-10-13(12)22-18/h2-10,14-15H,1H3,(H,19,23)(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHYSOYYJXRAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(C3=CC=CC=C3O1)NC(=S)N2)C(=S)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2774953.png)
![N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![Methyl 1-[2-(methylamino)ethyl]-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2774956.png)

![5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2774962.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2774963.png)
![Propanedioic acid, 2-(acetylamino)-2-[(7-chloro-1H-indol-3-yl)methyl]-, 1,3-diethyl ester](/img/structure/B2774964.png)
![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid](/img/structure/B2774966.png)
![2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2774968.png)

